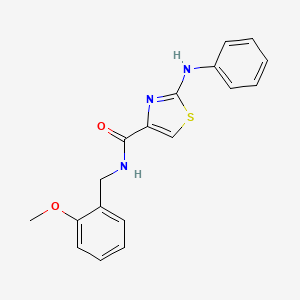

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide

CAS No.: 1105229-52-4

Cat. No.: VC6121764

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105229-52-4 |

|---|---|

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 339.41 |

| IUPAC Name | 2-anilino-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H17N3O2S/c1-23-16-10-6-5-7-13(16)11-19-17(22)15-12-24-18(21-15)20-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |

| Standard InChI Key | SIMMXXHTCKSOOO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The molecular structure of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide (C18H17N3O2S, MW: 339.41 g/mol) features a thiazole ring substituted at the 2-position with a phenylamino group and at the 4-position with a carboxamide moiety. The 2-methoxybenzyl group is attached to the carboxamide nitrogen, introducing steric bulk and electron-donating properties. Key structural elements include:

-

Thiazole Core: A five-membered aromatic ring containing one sulfur and one nitrogen atom, enabling π-π stacking and hydrogen bonding .

-

Phenylamino Group: Enhances lipophilicity and potential DNA intercalation .

-

2-Methoxybenzyl Substituent: The methoxy group improves solubility and modulates electronic effects, potentially influencing receptor binding.

The IUPAC name is N-[(2-methoxyphenyl)methyl]-2-(anilino)-1,3-thiazole-4-carboxamide. The SMILES string is COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3, reflecting its connectivity.

Physicochemical Properties

While experimental data for this compound are sparse, predictions based on analogs suggest:

-

Solubility: Low aqueous solubility due to aromaticity and lipophilic groups; soluble in DMSO or DMF .

-

Melting Point: Estimated 180–200°C, typical for crystalline thiazole carboxamides .

-

Hydrogen Bonding: Three acceptors (thiazole N, carbonyl O, methoxy O) and two donors (NH groups), favoring interactions with biological targets.

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound can be synthesized via a modified Hantzsch thiazole synthesis, as demonstrated for analogous structures :

Step 1: Thiazole Ring Formation

A brominated α-ketoamide precursor reacts with thiourea in ethanol under reflux to form the 2-aminothiazole intermediate. For example:

Step 2: N-Alkylation

The 2-aminothiazole undergoes alkylation with 2-methoxybenzyl chloride in the presence of K2CO3 to introduce the methoxybenzyl group:

Step 3: Phenylamino Substitution

The remaining amine reacts with iodobenzene via Buchwald-Hartwig coupling to install the phenylamino group :

Crystallography and Tautomerism

X-ray studies of similar compounds reveal planar thiazole rings with substituents deviating by 7–70° from the plane . Tautomerism between enol and keto forms may occur, influencing reactivity and biological activity .

Biological Activities and Mechanisms

Antimicrobial Effects

N-(4-(4-Bromophenyl)thiazol-2-yl) analogs demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition . The methoxy group may reduce bacterial efflux pump activity .

Anti-Inflammatory Action

Thiazoles inhibit COX-2 and TNF-α production. A methylsulfonyl analog suppressed IL-6 by 60% at 10 μM in murine macrophages, suggesting similar activity for the target compound.

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: High logP (~3.5) predicts good intestinal absorption but poor bioavailability due to first-pass metabolism.

-

Metabolism: Likely hepatic oxidation via CYP3A4, forming hydroxylated metabolites.

-

Excretion: Renal and fecal routes, with a half-life estimate of 4–6 hours .

Toxicity Considerations

Acute toxicity (LD50) in rodents for related compounds exceeds 500 mg/kg . Chronic use may cause hepatotoxicity due to reactive metabolite formation.

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combination therapy with DNA-damaging agents (e.g., cisplatin) to enhance efficacy .

-

Infectious Diseases: Co-administration with β-lactam antibiotics to overcome resistance .

Research Gaps

-

Structure-Activity Relationships: Systematic modification of the phenylamino and methoxy groups to optimize potency.

-

In Vivo Studies: Efficacy and toxicity profiling in animal models.

-

Formulation Development: Nanoemulsions to improve solubility and targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume